4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
Description
Significance of Piperidine (B6355638) Cores in Organic Synthesis and Heterocyclic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Its prevalence stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations, which is crucial for molecular recognition and biological activity. In organic synthesis, the piperidine core serves as a versatile building block, offering a stable framework that can be functionalized through various chemical transformations. cymitquimica.com The nitrogen atom imparts basic properties to the molecule, allowing it to act as a nucleophile or a base in numerous reactions, further enhancing its synthetic utility. nih.gov The development of efficient methods for constructing and modifying the piperidine skeleton remains an active and important area of modern organic chemistry. cymitquimica.com
Overview of 4-Substituted Piperidine-4-carboxylic Acid Derivatives as Synthetic Intermediates and Structural Motifs
Among the diverse range of piperidine derivatives, those featuring substitution at the 4-position are of particular importance. When this position is occupied by both a substituent and a carboxylic acid group, the resulting 4-substituted piperidine-4-carboxylic acid scaffold becomes a highly valuable synthetic intermediate. This "quaternary" carbon center, bearing four different non-hydrogen substituents, can introduce significant molecular complexity. These compounds serve as key precursors in the synthesis of complex molecules, including potent analgesics and other centrally acting agents. dtic.mil The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, while the other substituent at the 4-position can be tailored to influence the molecule's physical, chemical, and biological properties.
Scope and Research Focus on 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid
This article focuses on a specific, yet sparsely documented, member of this family: This compound . Publicly available research dedicated exclusively to this compound is limited, suggesting it is either a novel structure or a specialized research intermediate not widely reported in the literature. Therefore, this analysis will proceed by examining its structural components, proposing a logical synthetic pathway based on established chemical principles, and discussing its potential significance in the broader context of medicinal and synthetic chemistry. The discussion will draw upon data from closely related analogues to infer its chemical properties and potential applications.
The core of this investigation centers on the synthesis and characterization of this molecule, starting from its logical precursor, 1,3-dimethyl-4-piperidone.
Proposed Synthesis and Chemical Properties
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the known compound 1,3-dimethyl-4-piperidone. nih.govcymitquimica.com
Cyanohydrin Formation: The first step involves the reaction of 1,3-dimethyl-4-piperidone with a cyanide source, such as potassium cyanide (KCN), in the presence of an acid. This reaction forms a cyanohydrin intermediate, 4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile . Research has shown that this specific reaction is stereospecific, yielding the cyanohydrin with a trans relationship between the C3-methyl group and the C4-hydroxyl group. cdnsciencepub.com
Nitrile Hydrolysis: The second step is the hydrolysis of the nitrile group (-C≡N) of the cyanohydrin intermediate to a carboxylic acid group (-COOH). This transformation is a standard procedure in organic chemistry and can be achieved under either strong acidic or basic conditions, which cleaves the carbon-nitrogen triple bond to afford the final product.
This proposed synthetic route highlights a direct pathway to the target molecule, leveraging well-understood and reliable chemical transformations.
Predicted Chemical Properties
While experimental data is not available, the fundamental chemical properties of this compound can be calculated or estimated based on its structure.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Predicted pKa | ~4-5 (for carboxylic acid), ~9-10 (for piperidine nitrogen) |
| Stereochemistry | Contains two stereocenters (at C3 and C4) |
The presence of two stereocenters at the C3 and C4 positions means that the compound can exist as multiple stereoisomers (diastereomers and enantiomers). The stereochemical outcome of the synthesis, particularly the relationship between the methyl group at C3 and the hydroxyl/carboxyl groups at C4, would be a critical aspect of its chemical character. nih.gov The stereospecificity of the cyanohydrin formation suggests that a specific diastereomer could be synthesized preferentially. cdnsciencepub.com
Research Significance and Future Directions
The structure of this compound makes it a compelling target for chemical research. As a simplified, non-aromatic analogue of more complex 4-aryl-4-hydroxypiperidine derivatives, it could serve as a model compound for studying reaction mechanisms and stereochemical control in piperidine chemistry. nih.gov
Furthermore, its bifunctional nature, possessing both a tertiary alcohol and a carboxylic acid, makes it an attractive building block for creating more complex molecules. The carboxylic acid can be converted to esters or amides, while the hydroxyl group could be a site for etherification or esterification, allowing for the divergent synthesis of a library of new compounds for screening in drug discovery programs. The rigid, 3D-scaffold provided by the piperidine ring is highly sought after in medicinal chemistry for its ability to orient functional groups in precise spatial arrangements. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1,3-dimethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6-5-9(2)4-3-8(6,12)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGVQAQKFVREET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 1,3 Dimethylpiperidine 4 Carboxylic Acid
Chemical Transformations Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a tertiary amine, characterized by its nucleophilic and basic nature. These properties are central to its reactivity.
N-Alkylation: As a tertiary amine, the piperidine nitrogen is nucleophilic and readily undergoes N-alkylation when treated with alkylating agents such as alkyl halides. This reaction proceeds via an SN2 mechanism, resulting in the formation of a quaternary ammonium salt. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF. researchgate.netgoogle.com A base, such as potassium carbonate, may be added to neutralize the acid formed if the starting material were a secondary amine, but for a tertiary amine, it directly forms the salt. researchgate.netgoogle.com
| Alkylating Agent | Solvent | Conditions | Product |
|---|---|---|---|
| Methyl iodide (CH₃I) | Acetonitrile | Room Temperature | 4-Hydroxy-1,1,3-trimethylpiperidin-1-ium-4-carboxylate iodide |
| Ethyl bromide (CH₃CH₂Br) | DMF | Room Temperature | 1-Ethyl-4-hydroxy-1,3-dimethylpiperidin-1-ium-4-carboxylate bromide |
| Benzyl bromide (BnBr) | Acetonitrile | Room Temperature | 1-Benzyl-4-hydroxy-1,3-dimethylpiperidin-1-ium-4-carboxylate bromide |
N-Acylation: Traditional N-acylation reactions, which involve the formation of an amide bond by reacting an amine with an acylating agent like an acid chloride or anhydride, are not feasible for tertiary amines like the one in 4-hydroxy-1,3-dimethylpiperidine-4-carboxylic acid. libretexts.orgyoutube.com This is because tertiary amines lack the necessary hydrogen atom on the nitrogen that can be removed to form a stable, neutral amide product. youtube.com While the tertiary nitrogen can initially act as a nucleophile and attack the acylating agent, the resulting N-acyl quaternary ammonium species is highly reactive and unstable, typically reverting to the starting materials or participating in other reactions. Over-acylation does not occur even with primary or secondary amines because the resulting amide is less nucleophilic than the starting amine. libretexts.org
In protic environments, such as biological systems or aqueous solutions, the basic nature of the tertiary piperidine nitrogen (pKaH typically around 11.2) is its most prominent feature. ambeed.com It readily accepts a proton to form a positively charged piperidinium ion. This protonation is critical for the molecule's solubility in water and its ability to interact with biological macromolecules through ionic bonds. Many pharmacologically active molecules containing the piperidine scaffold rely on this basicity for their mechanism of action. nih.govmdpi.com
Furthermore, the lone pair of electrons on the nitrogen atom allows it to act as a ligand, coordinating with metal ions. This property can be relevant in the context of metal-catalyzed reactions or interactions with metalloenzymes.
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to esters and amides, as well as decarboxylation.
Esterification: The conversion of the carboxylic acid to an ester, known as esterification, is a fundamental reaction. libretexts.orglibretexts.org Direct acid-catalyzed Fischer esterification with an alcohol may be slow due to the steric hindrance around the quaternary α-carbon. acs.org More efficient methods for esterifying sterically hindered acids are often employed. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is effective under mild, neutral conditions. rsc.org Other modern methods utilize reagents like titanium tetrachloride (TiCl₄) or trimethylsilyl (B98337) chloride (TMSCl) to activate the carboxylic acid and facilitate the reaction with alcohols. mdpi.com
Amidation: Similar to esterification, the formation of amides from the carboxylic acid and an amine can be challenging to achieve through simple thermal condensation. libretexts.org The use of coupling agents is standard practice. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used to facilitate the formation of the amide bond. Boron-based catalysts, such as arylboronic acids or B(OCH₂CF₃)₃, have also emerged as effective promoters for the direct amidation of carboxylic acids, including α-hydroxy acids, under relatively mild conditions. encyclopedia.pubacs.orggoogle.com
| Transformation | Reagents | Solvent | Typical Conditions |
|---|---|---|---|
| Esterification | Alcohol, DCC, DMAP (cat.) | Dichloromethane (DCM) | 0°C to Room Temperature |
| Esterification | Alcohol, TiCl₄ | Dichloromethane (DCM) | Room Temperature |
| Amidation | Amine, EDCI, HOBt | DMF or DCM | Room Temperature |
| Amidation | Amine, Arylboronic Acid (cat.) | Toluene | Reflux with water removal |
As an α-hydroxy acid, the title compound is susceptible to decarboxylation (loss of CO₂), particularly under oxidative conditions. researchgate.net The reaction mechanism often involves the formation of an intermediate that facilitates the cleavage of the C-C bond between the carboxyl group and the quaternary carbon.
Oxidative decarboxylation can be achieved with various reagents. For example, reaction with bromine water or certain transition metal oxidants can convert α-hydroxy acids into ketones. cdnsciencepub.com In this case, the product would be 1,3-dimethylpiperidin-4-one. Some iron-containing enzymes and their functional models can also catalyze the oxidative decarboxylation of α-hydroxy acids upon exposure to oxygen. nih.gov
Under strongly acidic conditions and heat, decarboxylation may also occur through a mechanism involving initial dehydration of the tertiary alcohol to form an unsaturated acid, followed by loss of carbon dioxide. stackexchange.com The stability of the intermediate carbocation or carbanion is a key factor in determining the facility of non-oxidative decarboxylation. stackexchange.com
Hydroxyl Group Transformations
The tertiary hydroxyl group at the C4 position presents its own unique set of reactivities and challenges, primarily related to steric hindrance and the poor leaving group ability of the -OH group. youtube.com
For the hydroxyl group to participate in nucleophilic substitution reactions, it must first be converted into a better leaving group. libretexts.orgyoutube.com This can be achieved by reaction with reagents like tosyl chloride in the presence of a base to form a tosylate. The tosylate can then be displaced by a variety of nucleophiles. The Mitsunobu reaction provides a method for the direct conversion of alcohols to other functionalities, such as esters or azides, with inversion of stereochemistry, although its efficiency with tertiary alcohols can be limited. mdpi.com
Dehydration of the tertiary alcohol can be induced by treatment with a strong acid, leading to an elimination reaction that would form an unsaturated product, 1,3-dimethyl-1,2,3,4-tetrahydropyridine-4-carboxylic acid or its isomer.
Finally, the hydroxyl group can be acylated to form an ester using a highly reactive acylating agent like an acid anhydride or acid chloride, though this reaction can be slow due to steric hindrance.
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Tertiary Amine (N1) | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
| Carboxylic Acid (C4) | Esterification | Alcohol, DCC, DMAP | Ester |
| Carboxylic Acid (C4) | Amidation | Amine, EDCI | Amide |
| α-Hydroxy Acid | Oxidative Decarboxylation | Br₂, H₂O or Fe(II)/O₂ | Ketone |
| Tertiary Hydroxyl (C4) | Activation & Substitution | 1. TsCl, Pyridine; 2. NaN₃ | Azide |
| Tertiary Hydroxyl (C4) | Dehydration | H₂SO₄, Heat | Alkene |
Oxidation and Reduction Reactions
No specific studies on the oxidation or reduction of this compound have been identified. Research in this area would be expected to explore the selective transformation of the hydroxyl and carboxylic acid groups. For instance, oxidation of the tertiary alcohol is not typically feasible without cleavage of carbon-carbon bonds. Conversely, the carboxylic acid could potentially be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The piperidine ring itself is generally stable to common oxidizing and reducing conditions.
A hypothetical study might involve the reactions summarized in the table below, but it is crucial to note that this data is not based on published research for this specific compound.
| Reaction Type | Reagent | Potential Product |
| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | (4-(hydroxymethyl)-1,3-dimethylpiperidin-4-yl)methanol |
| Oxidation | Not Feasible | Decomposition or No Reaction |
Derivatization of the Hydroxyl Functionality
The tertiary hydroxyl group in this compound could theoretically be derivatized to form ethers, esters, or other functional groups. Common derivatization strategies for tertiary alcohols often require specific catalysts or forcing conditions due to steric hindrance. For example, esterification might be achieved using an acyl chloride or anhydride in the presence of a suitable base.
Similarly, the carboxylic acid functionality offers a handle for a variety of derivatization reactions, including esterification and amidation. The interplay between the hydroxyl and carboxylic acid groups would be a key focus of such research, as protection-deprotection strategies might be necessary to achieve selective modification.
Mechanistic Studies of Rearrangement and Ring-Opening/Closing Reactions
Beckmann Rearrangements of Oxime Derivatives
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. To study this reaction for this compound, the corresponding ketone precursor would first need to be synthesized and then converted to its oxime. The rearrangement of this hypothetical oxime would be of mechanistic interest, particularly concerning the migratory aptitude of the groups attached to the carbon atom of the C=NOH group. The stereochemistry of the oxime would dictate the structure of the resulting lactam. The general mechanism of the Beckmann rearrangement involves the migration of the group anti to the leaving group on the nitrogen atom. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Cycloaddition Reactions Involving Piperidine Building Blocks
Piperidine derivatives are valuable building blocks in the synthesis of more complex molecules, often utilized in various cycloaddition reactions. mdpi.com These reactions, such as [4+2] and [3+2] cycloadditions, are powerful tools for the construction of polycyclic systems. While there are no specific examples of this compound being used in cycloaddition reactions, its piperidine core suggests potential applications as a scaffold. Research in this area would likely involve modification of the existing functional groups to introduce reactive moieties suitable for cycloaddition, such as a diene or a dipolarophile. For instance, the piperidine ring can be a key component in the synthesis of spiro-heterocyclic compounds. rsc.org
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. A detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide unambiguous evidence for the connectivity and stereochemistry of 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid.
Proton and Carbon-13 NMR Assignments (beyond basic identification)
A detailed ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is predicted to show distinct signals for each proton. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and carboxyl groups, as well as the nitrogen atom and the methyl substituents. The piperidine (B6355638) ring protons would exhibit complex splitting patterns due to geminal and vicinal couplings.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The quaternary carbon at the 4-position, bonded to both the hydroxyl and carboxyl groups, would appear at a characteristic downfield shift. The carbons of the methyl groups would be observed at upfield chemical shifts.
Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~5.0 | s | 1H | -OH |
| ~3.0-3.2 | m | 2H | H-2, H-6 (axial) |
| ~2.8-2.9 | m | 2H | H-2, H-6 (equatorial) |
| ~2.3 | s | 3H | N-CH₃ |
| ~2.0-2.2 | m | 1H | H-3 |
| ~1.7-1.9 | m | 2H | H-5 (axial & equatorial) |
| ~0.9 | d | 3H | C₃-CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~75 | C-4 (quaternary) |
| ~55 | C-2, C-6 |
| ~45 | N-CH₃ |
| ~40 | C-3 |
| ~35 | C-5 |
| ~15 | C₃-CH₃ |
2D NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, strong cross-peaks would be expected between the H-2/H-6 protons and the H-3/H-5 protons, respectively, confirming their vicinal relationship. The H-3 proton would also show a correlation to the C₃-methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~45 ppm, confirming the N-CH₃ group.
Predicted Key HMBC Correlations
| Proton | Correlated Carbons |
| N-CH₃ | C-2, C-6 |
| H-2, H-6 | C-3, C-5, C-4 |
| H-3 | C-2, C-4, C-5, C₃-CH₃ |
| C₃-CH₃ | C-2, C-3, C-4 |
| -OH | C-4 |
Mass Spectrometry for Molecular Structure and Reaction Monitoring
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its molecular formula, C₈H₁₅NO₃. The predicted exact mass would be approximately 173.1052 g/mol .
Fragmentation Pathways and Isotopic Labeling Studies
The electron ionization (EI) mass spectrum of this compound would be expected to show a series of characteristic fragment ions. The fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.
Predicted Fragmentation Pathways
| m/z | Loss | Fragment |
| 156 | -OH | [M-OH]⁺ |
| 128 | -COOH | [M-COOH]⁺ |
| 113 | -C₃H₆O₂ | Alpha-cleavage and rearrangement |
| 71 | -C₄H₈O₃ | Cleavage of the piperidine ring |
Isotopic labeling studies, for instance, by replacing the hydroxyl proton with deuterium, could be used to confirm the proposed fragmentation pathways by observing the corresponding mass shifts in the fragment ions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.
The IR spectrum would be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. orgchemboulder.com The O-H stretch of the tertiary alcohol would likely be a sharper band around 3400 cm⁻¹. A strong absorption band between 1730-1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. orgchemboulder.com
The Raman spectrum would be complementary to the IR spectrum. The C=O stretch would also be visible, and the various C-H, C-C, C-N, and C-O stretching and bending vibrations would provide a detailed fingerprint of the molecule.
Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |
| 3400 | O-H stretch (alcohol) | IR, Raman |
| 3300-2500 | O-H stretch (carboxylic acid) | IR |
| 2950-2850 | C-H stretch (aliphatic) | IR, Raman |
| 1730-1700 | C=O stretch (carboxylic acid) | IR, Raman |
| 1470-1430 | C-H bend | IR, Raman |
| 1300-1200 | C-O stretch (acid & alcohol) | IR, Raman |
| 1200-1000 | C-N stretch | IR, Raman |
Lack of Crystallographic Data for this compound Derivatives and Co-crystals in Public Databases
Despite a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for derivatives or co-crystals of the chemical compound this compound has been identified in the public domain.
X-ray crystallography is a pivotal technique in the field of chemistry for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the chemical and physical properties of a compound. The process involves diffracting a beam of X-rays through a single crystal of the material, and from the resulting diffraction pattern, the electron density distribution and thus the arrangement of atoms can be determined.
For a new compound or its derivatives, researchers typically synthesize the molecule, grow single crystals of sufficient quality, and then perform X-ray diffraction analysis. The resulting data, including unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the atomic coordinates, are often published in peer-reviewed scientific journals and deposited in crystallographic databases such as the Cambridge Structural Database (CSD).
However, in the case of this compound and its potential derivatives or co-crystals, a thorough search has not yielded any such published crystallographic data. This indicates that either this specific compound and its variants have not yet been subjected to single-crystal X-ray diffraction studies, or the results of such studies have not been made publicly available.
The synthesis and characterization of novel compounds, including their crystal structures, is an ongoing endeavor in chemical research. It is conceivable that crystallographic studies on this compound derivatives may be part of current, unpublished research. Until such data is published, a detailed analysis and presentation of its crystallographic characteristics, including data tables of unit cell parameters, space groups, and other structural details, cannot be provided.
Therefore, the section on "," specifically subsection 4.4 focusing on X-ray crystallography, cannot be populated with the requested detailed research findings and data tables at this time due to the absence of primary research data in the scientific literature. Further research and publication in this specific area would be required to furnish the detailed crystallographic analysis requested.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For a piperidine (B6355638) derivative, DFT calculations, often using a basis set like B3LYP/6-311G++, would predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's fundamental structure and stability.
HOMO-LUMO Energy Gap Analysis for Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For piperidine derivatives, this analysis would help predict how the molecule might interact with other chemical species.
Table 1: Representative Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes only and does not represent actual data for the specified compound.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of chemical reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (typically colored red or yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (colored blue), which are prone to nucleophilic attack. For 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and carboxyl groups as electron-rich centers and hydrogen atoms as electron-poor regions.
Reaction Mechanism Predictions and Transition State Elucidation
Theoretical methods can be used to model chemical reactions, predicting the most likely pathways and identifying the high-energy transition states that connect reactants to products. This involves calculating the energy profile of a proposed reaction, which can elucidate the feasibility of a reaction and provide insights into its kinetics. For a molecule with multiple functional groups like this compound, these predictions could explore potential reactions such as esterification of the carboxylic acid or dehydration involving the hydroxyl group.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com An MD simulation would provide a dynamic picture of the conformational flexibility of this compound, showing how the piperidine ring and its substituents move and interact with their environment (e.g., a solvent) at a given temperature. researchgate.net This is particularly useful for understanding how the molecule behaves in a biological context, such as its interaction with a receptor binding site. nih.gov
Role As a Synthetic Building Block in Advanced Organic Synthesis
Precursor in Heterocyclic Scaffold Construction
The densely functionalized nature of 4-hydroxy-piperidine-4-carboxylic acid derivatives makes them suitable precursors for the construction of more complex heterocyclic systems, such as spiro- and fused-ring structures. Spiropiperidines, in particular, have gained significant attention in drug discovery as they introduce three-dimensionality, which can improve pharmacological properties. rsc.orgbepls.com
Synthetic strategies for constructing spiropiperidines often involve either forming the piperidine (B6355638) ring onto an existing carbocycle or, more relevantly, forming a new ring onto a pre-existing piperidine. rsc.org The geminal hydroxy and carboxylic acid groups at the C4 position of the target molecule provide reactive handles for such transformations. For instance, the carboxylic acid can be converted to an ester or amide, and the hydroxyl group can be used as a nucleophile or converted into a leaving group to facilitate intramolecular cyclization, leading to the formation of bicyclic lactones or lactams. urfu.ru While specific examples detailing the cyclization of 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid were not prevalent in the reviewed literature, the general principles of using functionalized piperidines as building blocks are well-established. whiterose.ac.uknih.gov For example, the synthesis of spiro[isoquinoline-4,4'-piperidine] derivatives has been achieved starting from 1-benzyl-4-phenylpiperidine-4-carboxylic acid, demonstrating how the C4-disubstituted piperidine core can be elaborated into a complex spirocyclic system. nih.gov
Utility in Stereocontrolled Synthesis of Complex Molecules
The biological activity of complex molecules is often dictated by their three-dimensional structure. Therefore, the ability to control stereochemistry during synthesis is paramount. Chiral piperidine scaffolds are fundamental building blocks in the stereocontrolled synthesis of numerous natural products and pharmaceutical agents. rsc.orgportico.orgresearchgate.net The introduction of defined stereocenters into the piperidine ring can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net
The utility of a compound like this compound lies in its potential to be synthesized in a stereochemically pure form, which can then be incorporated into a larger molecule, transferring that stereochemical information. Biocatalytic methods, as discussed below, offer a direct route to such enantiopure piperidine derivatives. nih.gov Once a specific stereoisomer of the hydroxylated piperidine carboxylic acid is obtained, its defined spatial arrangement of substituents can direct the stereochemical outcome of subsequent reactions, a common strategy in the synthesis of complex targets. portico.org This approach, using versatile chiral building blocks, provides a powerful tool for the stereodivergent synthesis of alkaloids and other bioactive compounds. portico.org
Applications in Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild conditions. Enzymes are increasingly used for the modification of heterocyclic compounds, including piperidine derivatives.
A significant application of biocatalysis related to the subject compound is the oxygenase-catalyzed desymmetrization of achiral precursors. Research has shown that the 2-oxoglutarate dependent oxygenase γ-butyrobetaine hydroxylase (BBOX) can catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates. ajchem-a.comnih.gov
Specifically, BBOX catalyzes the hydroxylation of N,N-dimethyl-piperidine-4-carboxylic acid, an achiral substrate, to produce (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid. portico.org This reaction is highly stereoselective, creating two new stereocenters in a single enzymatic step. The enzyme abstracts the pro-R hydrogen atom from the C3 position, followed by hydroxylation, leading to a single, well-defined product. portico.org This biocatalytic C-H activation demonstrates the potential to generate complex, chiral piperidine building blocks from simple, achiral starting materials. nih.gov
Table 1: BBOX-Catalyzed Desymmetrization of a Piperidine Precursor
| Substrate | Enzyme | Reaction | Product | Key Outcome |
| N,N-dimethyl-piperidine-4-carboxylic acid | γ-Butyrobetaine hydroxylase (BBOX) | Stereoselective C-H hydroxylation | (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid | Creation of two stereocenters from an achiral precursor with high selectivity. portico.org |
Beyond oxygenases, other enzymatic classes are employed for the synthesis and modification of piperidine derivatives. These methods provide access to a wide range of chiral piperidine structures with high enantiomeric purity.
One notable approach is the chemo-enzymatic dearomatization of activated pyridines. This strategy uses a cascade involving an amine oxidase and an ene imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. Another key enzymatic method is the kinetic resolution of racemic piperidine derivatives. For example, hydrolases like lipases can be used for the enantioselective acylation of racemic piperidines or the hydrolysis of their corresponding carbamates, allowing for the separation of enantiomers.
Table 2: Examples of Enzymatic Approaches for Piperidine Synthesis and Modification
| Enzymatic Strategy | Enzyme Class(es) | Transformation | Application Example |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Conversion of activated pyridines to chiral piperidines | Synthesis of stereo-enriched 3- and 3,4-disubstituted piperidines. |
| Kinetic Resolution | Hydrolase (e.g., Lipase) | Enantioselective acylation or hydrolysis | Resolution of racemic piperidine atropisomers for pharmaceutical intermediates. |
| Oxidative Desymmetrization | Oxygenase (e.g., BBOX) | C-H activation and hydroxylation of achiral piperidines | Stereoselective synthesis of hydroxylated piperidine-4-carboxylic acids. ajchem-a.comnih.govportico.org |
These biocatalytic transformations highlight the sophisticated tools available to chemists for the precise and selective synthesis of complex piperidine building blocks, which are essential for the development of new therapeutics and other advanced materials.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex piperidine (B6355638) structures is a cornerstone of medicinal chemistry. ajchem-a.com Future research should prioritize the development of efficient, environmentally benign, and stereoselective routes to 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid, moving beyond traditional multi-step, high-waste syntheses.
Promising avenues include the adoption of multi-component reactions (MCRs) , which can construct the piperidine core in a single, atom-economical step. growingscience.comnih.gov Catalytic methods using earth-abundant metals or organocatalysts could offer greener alternatives to stoichiometric reagents. growingscience.comnih.gov Furthermore, exploring solvent-free reactions or the use of aqueous media aligns with the principles of sustainable chemistry, reducing the environmental impact of synthesis. ajchem-a.comunibo.it A key challenge will be controlling the diastereoselectivity to form the quaternary center, a feat that modern asymmetric catalysis is increasingly equipped to handle. whiterose.ac.uk
Table 1: Comparison of Hypothetical Synthetic Routes
| Feature | Traditional Synthesis (Hypothetical) | Sustainable Future Synthesis (Proposed) |
|---|---|---|
| Strategy | Linear, multi-step synthesis | One-pot, multi-component reaction |
| Catalyst | Stoichiometric reagents, heavy metals | Recyclable organocatalyst or earth-abundant metal |
| Solvent | Chlorinated organic solvents | Water, ethanol, or solvent-free |
| Atom Economy | Low | High |
| Waste Generation | High | Low |
| Stereocontrol | Often requires chiral pool or resolution | Asymmetric catalysis, substrate control |
Exploration of Unconventional Reactivity Profiles
The dense arrangement of functional groups in this compound—a tertiary amine, a quaternary α-hydroxy acid—suggests a rich and potentially unconventional reactivity profile awaiting exploration. The α-hydroxy acid moiety is a particularly intriguing feature, known for its diverse chemical behavior. mdpi.comnih.gov
Future studies could investigate:
Oxidative C-C Bond Cleavage: The quaternary center, substituted with a hydroxyl group, may be susceptible to selective ring-opening or fragmentation under specific oxidative conditions, providing novel synthetic intermediates.
Radical-Mediated Reactions: The introduction of radical initiators could unveil unique reaction pathways. For instance, radical decarboxylation could lead to the formation of a tertiary radical at the C4 position, which could then be trapped to install novel substituents.
Photochemical and Electrochemical Transformations: These energy-input methods can access high-energy intermediates and reactivity patterns not achievable through traditional thermal methods, potentially enabling novel functionalizations of the piperidine ring or the side chains.
Understanding these unconventional reactions would not only expand the fundamental knowledge of piperidine chemistry but also provide new avenues for derivatizing the core structure for various applications.
Advanced Characterization Techniques for Dynamic Processes
While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for routine characterization, a deeper understanding of the dynamic processes involving this compound requires more advanced techniques. researchgate.netnih.gov
Future research could employ:
In-situ Spectroscopy: Techniques such as ReactIR (in-situ FT-IR) or in-situ NMR can monitor reaction progress in real-time. This would be invaluable for optimizing novel synthetic routes by identifying transient intermediates, determining reaction kinetics, and elucidating complex reaction mechanisms. researchgate.net
Advanced NMR Methods: Two-dimensional NMR experiments (e.g., NOESY, ROESY) can provide detailed information about the molecule's conformational preferences and the spatial relationships between the methyl groups, the hydroxyl group, and the carboxylic acid. This is crucial for understanding its three-dimensional structure and how it might interact with biological targets.
Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by modeling reaction pathways, predicting spectroscopic properties, and analyzing the electronic structure. acs.orgnih.gov This synergy between computation and experiment is a powerful tool for rationalizing observed reactivity and guiding future experimental design. nih.govrsc.org
Table 2: Advanced Characterization for Deeper Molecular Insight
| Technique | Type of Information | Application to Target Compound |
|---|---|---|
| In-situ FT-IR (ReactIR) | Real-time functional group changes | Monitoring the formation and consumption of intermediates during synthesis. |
| 2D NMR (NOESY/ROESY) | Through-space atomic proximities | Elucidating the 3D solution-state conformation and stereochemistry. |
| Density Functional Theory (DFT) | Electronic structure, reaction energies | Predicting reactivity sites, modeling reaction mechanisms, and interpreting spectra. |
| Chiroptical Spectroscopy | Absolute configuration | Determining the absolute stereochemistry of enantiomerically pure samples. |
Integration with Machine Learning for Predictive Synthesis and Reactivity
For this compound, future research could leverage ML in several ways:
Predictive Synthesis: AI tools can predict the optimal conditions (catalyst, solvent, temperature) for its synthesis, minimizing the need for extensive trial-and-error experimentation. ibm.com Retrosynthesis algorithms can propose novel and efficient synthetic routes by working backward from the target molecule. chemrxiv.orgchemrxiv.org
Reactivity Prediction: ML models can forecast the molecule's reactivity towards a wide range of reagents, identifying potential reactions and side products that might not be obvious from chemical intuition alone.
Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the potential biological activities or physicochemical properties of the compound and its derivatives based on their structural features. tandfonline.comnih.govtandfonline.com This in silico screening can prioritize the synthesis of derivatives with the highest potential for desired applications, saving significant time and resources. researchgate.net
The integration of these predictive technologies will be crucial for efficiently navigating the vast chemical space surrounding this and other complex piperidine structures, ultimately accelerating the pace of innovation.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-1,3-dimethylpiperidine-4-carboxylic acid, and how can purity be validated?
- Methodological Answer : Synthetic routes often involve piperidine ring functionalization, such as alkylation or hydroxylation. For example, analogs like (2R,4R)-4-hydroxypipecolic acid are synthesized via stereoselective hydroxylation using chiral catalysts . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS, as described in safety data sheets for related compounds (e.g., ≥95% purity thresholds in analytical reports) .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Use chiral analytical techniques:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB, referencing methods for structurally similar piperidine derivatives .
- NMR Spectroscopy : Analyze coupling constants and NOE (Nuclear Overhauser Effect) interactions to confirm stereochemistry, as demonstrated for (2R,4R)-trans-4-hydroxypipecolic acid .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability depends on:
- Temperature : Store at –20°C in airtight containers to prevent degradation, as advised for labile piperidine analogs .
- Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition (common for hydroxylated heterocycles) .
- Incompatibilities : Avoid oxidizing agents; stability studies should include TLC or NMR monitoring over time .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s pKa can be predicted via COSMO-RS solvation models .
- Molecular Dynamics (MD) Simulations : Study solvent interactions (e.g., water or DMSO) to assess hydrolysis kinetics, referencing PubChem’s computational datasets for analogous compounds .
Q. What strategies address discrepancies in reported biological activity data across studies involving this compound?
- Methodological Answer :
- Purity Reassessment : Verify batch purity via LC-MS to rule out degradation products or stereoisomeric contamination .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For enzyme inhibition studies, confirm buffer compatibility (e.g., avoid metal ions that chelate carboxylic groups) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from multiple sources, considering covariates like solvent polarity .
Q. How can researchers integrate this compound into enzyme inhibition studies while accounting for stereochemical effects?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s stereoisomers and enzyme active sites. For example, (3S,4R) configurations may show higher affinity due to spatial compatibility with catalytic residues .
- Kinetic Assays : Compare IC50 values of enantiomers using fluorogenic substrates. Reference Pharmacopeial standards for validating inhibitory potency .
- Mutagenesis : Engineer enzyme variants to probe stereospecific binding, as seen in studies of hydroxypyridine derivatives .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in PBS, DMSO, and ethanol. Note that pH adjustments (e.g., buffering at physiological pH) can enhance aqueous solubility of carboxylic acids .
- Hansen Solubility Parameters : Calculate HSPs to predict miscibility with solvents like acetonitrile or THF, aligning with empirical data from safety sheets .
Theoretical Framework Integration
Q. How to align mechanistic studies of this compound with existing theoretical models of piperidine reactivity?
- Methodological Answer :
- Literature Survey : Map the compound’s functional groups (hydroxyl, carboxylic acid) to established piperidine reaction pathways (e.g., lactamization or decarboxylation) .
- Hypothesis Testing : Design experiments to validate/refute mechanisms proposed in analogous studies (e.g., intramolecular hydrogen bonding’s role in stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
